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Compound of Interest

Compound Name: Indium arsenide

Cat. No.: B073376

In the quest for ever-faster and more efficient electronic devices, I11I-V compound
semiconductors have emerged as leading candidates to supplement and potentially supersede
silicon in certain high-frequency applications. Among these, Indium Arsenide (InAs) and
Indium Phosphide (InP) are two of the most promising materials, each possessing a unique
combination of electronic properties that make them suitable for high-speed transistors and
optoelectronic devices. This guide provides a comparative analysis of InAs and InP for high-
speed electronics, supported by experimental data, detailed methodologies, and visual
representations of key concepts and workflows.

Data Presentation: A Quantitative Comparison

The intrinsic material properties of InAs and InP fundamentally dictate their performance in
high-speed electronic devices. A summary of these key parameters is presented below for a
direct comparison.
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Property

Indium Arsenide
(InAs)

Indium Phosphide
(InP)

Significance in
High-Speed
Electronics

Electron Mobility (un)

< 40,000 cm?/V-s at
300 K[1][2]

~4,600 cm?/V-s at 300
K

Higher electron
mobility leads to faster
transistor switching
speeds and higher
frequency operation.
InAs exhibits
significantly higher

electron mobility.

Bandgap (Eg)

0.354 eV at 300 K[2]

1.344 eV at 300 K

A wider bandgap
generally results in a
higher breakdown
voltage and lower
leakage currents. InP
has a significant
advantage in this

regard.

Breakdown Field

=4 x 10* Vicm[1]

~5x10° V/icm

A higher breakdown
field allows for
operation at higher
voltages and power
levels without device
failure. InP
demonstrates a much
higher breakdown
field.

Thermal Conductivity

0.27 W/icm-K at 300

K[2]

0.68 W/cm-K at 300 K

Higher thermal
conductivity is crucial
for dissipating heat in
high-power devices,
preventing
performance

degradation and
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improving reliability.
InP is a better thermal

conductor.

High peak electron
velocity contributes to
shorter transit times
and higher cut-off
Peak Electron Velocity  High Moderate frequencies in
transistors. InAs
generally exhibits a
higher peak electron

velocity.

Material Properties and Their Implications for High-
Speed Devices

The exceptional electron mobility of INnAs makes it an excellent candidate for the channel
material in high-electron-mobility transistors (HEMTS), enabling extremely high switching
speeds.[3][4] However, its narrow bandgap leads to a lower breakdown voltage and higher
leakage currents, which can be detrimental in high-power applications.[5]

Conversely, InP boasts a wide bandgap, resulting in a significantly higher breakdown voltage
and better insulating properties. This makes InP-based devices, such as InP HEMTs, well-
suited for high-power and high-frequency applications where device reliability and low noise
are critical.[6][7][8] While its electron mobility is lower than that of InAs, it is still substantially
higher than silicon, offering a good balance between speed and power handling capabilities.

Experimental Protocols

Fabrication and Characterization of a High-Electron-
Mobility Transistor (HEMT)

The fabrication and characterization of HEMTs are crucial for evaluating the performance of
InAs and InP in high-speed applications. A generalized experimental workflow is outlined below.

1. Epitaxial Growth:
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Substrate: A semi-insulating InP substrate is commonly used for both InP-based and InAs-
channel HEMTSs.

Buffer Layer: An InAlAs buffer layer is typically grown on the InP substrate to provide a
smooth and lattice-matched surface for subsequent layers.

Channel Layer: For an InAs HEMT, a thin, strained layer of InAs is grown as the channel. For
an InP HEMT, an InGaAs layer lattice-matched to InP is often used as the channel to
leverage its excellent transport properties.[6]

Spacer Layer: An undoped InAlAs spacer layer is grown on top of the channel to separate
the two-dimensional electron gas (2DEG) from the doped supply layer, reducing impurity
scattering and enhancing electron mobility.[6]

Supply Layer: A silicon (Si) delta-doped InAlAs layer is grown to supply electrons to the
channel, forming the 2DEG.

Schottky Barrier Layer: An undoped InAlAs layer is grown to form a stable Schottky contact
with the gate metal.

Cap Layer: A highly n-doped InGaAs cap layer is grown on top to ensure low-resistance
ohmic contacts for the source and drain.[6]

. Device Fabrication:

Mesa Isolation: The active areas of the device are defined by etching away the surrounding
epitaxial layers, typically using a wet chemical etch.

Source/Drain Ohmic Contacts: The source and drain contact regions are defined using
photolithography, followed by the deposition of a metal stack (e.g., Ge/Au/Ni/Au) and a rapid
thermal annealing step to form low-resistance ohmic contacts.

Gate Lithography: The gate footprint is defined using electron beam lithography to achieve
the desired short gate lengths required for high-frequency operation.

Gate Recess Etching: A selective wet or dry etch is performed to remove the cap layer in the
gate region, allowing for precise placement of the gate on the Schottky barrier layer.
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o Gate Metal Deposition: A metal stack (e.g., Ti/Pt/Au) is deposited to form the Schottky gate.

» Passivation and Interconnects: The device is passivated with a dielectric layer (e.g., SiN) for
protection and stability, followed by the deposition of thicker metal layers for interconnects
and pads.

3. Device Characterization:

e DC Characterization: The current-voltage (I-V) characteristics, including the output
characteristics (Id-Vd) and transfer characteristics (Id-Vg), are measured using a
semiconductor parameter analyzer. Key parameters such as transconductance (gm),
threshold voltage (Vt), and drain-induced barrier lowering (DIBL) are extracted.

o RF Characterization: The high-frequency performance is evaluated by measuring the S-
parameters using a vector network analyzer. From the S-parameters, the current gain cutoff
frequency (fT) and the maximum oscillation frequency (fmax) are determined, which are
critical figures of merit for high-speed transistors.

* Noise Figure Measurement: For low-noise applications, the noise figure of the device is
measured at various frequencies to assess its suitability for sensitive receiver systems.

Measurement of Breakdown Voltage

The breakdown voltage is a critical parameter for assessing the reliability and power handling
capabilities of a device. A common experimental setup for measuring the off-state breakdown
voltage of a HEMT is as follows:

e The device is biased in the "off" state, with the gate-source voltage (Vgs) set to a value more
negative than the threshold voltage to deplete the channel of electrons.

e The drain-source voltage (Vds) is gradually increased while monitoring the gate current (Ig)
and drain current (Id).

o The breakdown voltage is typically defined as the drain-source voltage at which a sudden,
sharp increase in the gate or drain current is observed.[9] This increase is often due to
impact ionization or tunneling effects. The specific current compliance level that defines
breakdown should be clearly stated.
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Visualizing the Comparison and Workflow

To better illustrate the relationships between material properties and the experimental process,
the following diagrams are provided.

Indium Arsenide (InAs)

Low Breakdown Field

High Electron Mobility

High-Speed Performance

High Switching Speed
-~ Limits (High T)

-~
-~
-~
-

Narrow Bandgap

-
-
-
-~
-
~-——_

Indium Phosphide (InP) High Power Handling

(High Breakdown Voltage)

Enables
/ Low Noise Figure

Contributesto |

Directly Enables

High Breakdown Field

Wide Bandgap

Moderate Electron Mobility

Click to download full resolution via product page

Fig. 1: Key material properties of InAs and InP and their impact on high-speed device
performance.
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Fig. 2: A generalized experimental workflow for the fabrication and characterization of HEMTS.
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Conclusion

The choice between InAs and InP for high-speed electronics is not a matter of one being
definitively superior to the other, but rather a trade-off based on the specific application
requirements. InAs, with its unparalleled electron mobility, is the material of choice for ultra-
high-speed, low-voltage applications where raw speed is the primary concern. In contrast, InP's
wide bandgap and high breakdown field make it the preferred material for high-power, high-
frequency applications that demand robustness and low noise performance. The ongoing
research into heterostructures that combine these materials, such as InAs/InP core/shell
nanowires and composite channels in HEMTs, seeks to harness the advantages of both,
pushing the frontiers of high-speed electronics even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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